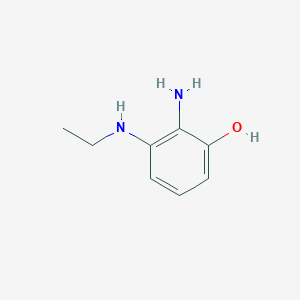
7-Aminoisoindolin-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 7-Aminoisoindolin-1-one involves multiple catalytic processes, including Rh(III)-catalyzed cascade annulations and palladium-catalyzed sequences. These methods demonstrate the efficiency of creating diversely substituted isoindolines through C-H activation and aminocarbonylation, underlining the adaptability of these synthetic routes for producing various derivatives (Chada Raji Reddy & K. Mallesh, 2018); (H. Cao, Laura McNamee & H. Alper, 2008).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives plays a crucial role in their chemical behavior and potential applications. Structural analysis through various spectroscopic methods helps in understanding the conformation and reactivity of these compounds. The molecular docking studies of certain derivatives provide insight into their biological activity and interactions with enzymes, highlighting the importance of molecular structure in the development of pharmaceuticals (D. B. Khadka et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques : The synthesis of 2-aminoisoindolin-1-ones via palladium-catalyzed cyclocarbonylation of 2-halobenzaldehydes, hydrazines, and carbon monoxide is reported, offering moderate to excellent yields (Han et al., 2013).
Anti-cancer Activity : A study on the design, synthesis, and evaluation of a 3-methyleneisoindolin-1-one library for anti-cancer activity found that two compounds showed significant inhibition in a human breast cancer cell line (Mehta et al., 2022).
Natural Products and Bioactivity : Isoindolin-1-one frameworks in natural products exhibit diverse biological activities and therapeutic potential for various diseases. This review provides insights into their chemotaxonomic analyses and cellular targets (Upadhyay et al., 2020).
Medicinal Chemistry Applications : The role of the acidic hydrogen in 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (a compound related to 7-Aminoisoindolin-1-one) was examined for its selectivity in inhibiting phenylethanolamine N-methyltransferase versus alpha 2-adrenoceptor, highlighting its potential in medicinal chemistry (Grunewald et al., 1997).
Chemical Reactivity Studies : Research on 1-aminoisoindole demonstrated that it undergoes Diels–Alder reaction with maleimide derivatives, leading to the rearrangement of 1:2 composition adducts, showing the versatility of isoindoline compounds in organic reactions (Levkov et al., 2010).
Antiproliferative Activity : A study on novel derivatives of isoindoline, such as N-phenyl-1-iminophenylisoindoline, demonstrated antiproliferative activity in vitro, indicating their potential application in cancer treatment (Sović et al., 2011).
Neuroscience Research : In the context of neuroactive amino acids, 1-acyl-7-nitroindolines have been used for rapid release of l-glutamate in biological experiments, indicating their application in neuroscience research (Papageorgiou et al., 2004).
Photorelease of L-glutamate : A study on the synthesis and biological evaluation of a l-glutamate precursor for rapid release in aqueous solution demonstrated its potential in neuroscience experiments (Papageorgiou et al., 2004).
Wirkmechanismus
Target of Action
The primary target of 7-Aminoisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is a part of the CDK-activating kinase (CAK) complex, which is vital for cell cycle progression and transcription initiation.
Mode of Action
This compound interacts with CDK7 through hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle progression and transcription initiation.
Biochemical Pathways
The inhibition of CDK7 by this compound affects the cell cycle regulation and transcription initiation pathways . The downstream effects include the disruption of cell cycle progression, leading to cell cycle arrest, and the inhibition of transcription initiation, which can affect gene expression.
Result of Action
The molecular effect of this compound’s action is the inhibition of CDK7 activity , leading to disrupted cell cycle progression and transcription initiation . On a cellular level, this can lead to cell cycle arrest and altered gene expression, which can potentially inhibit the growth of cancer cells .
Eigenschaften
IUPAC Name |
7-amino-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBSWJZELXZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585552 | |
| Record name | 7-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169044-98-8 | |
| Record name | 7-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


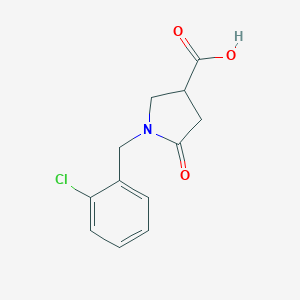
![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B60662.png)
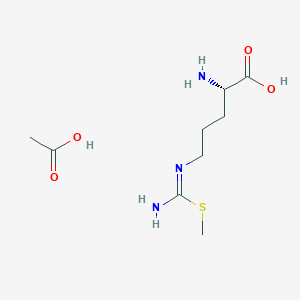

![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
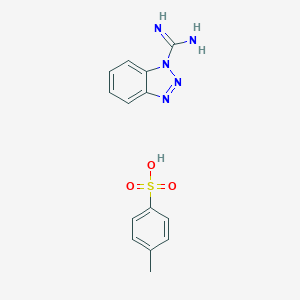
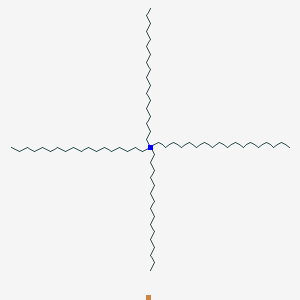

![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)
![(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole](/img/structure/B60680.png)
![2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline](/img/structure/B60682.png)
